molecular formula C18H12F3N5OS B1238181 2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B1238181
M. Wt: 403.4 g/mol
InChI Key: PTOOAUVDXYMOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core and a trifluoromethylphenyl group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves a multi-step process. One common method includes the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with 2-hydroxy-1-naphthaldehyde to form an intermediate compound . This intermediate is then reacted with chloro N-phenylacetamides to yield the final product . The reaction conditions often involve the use of solvents such as methanol and dichloromethane, and the product is purified by washing and drying in a desiccator .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazinoindole derivatives.

Scientific Research Applications

2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . Additionally, it can interact with proteins like human serum albumin, causing conformational modulations in the protein structure . These interactions are crucial for its biological activities, including antimicrobial and antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical properties and enhances its biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile compound in scientific research and drug development.

Properties

Molecular Formula

C18H12F3N5OS

Molecular Weight

403.4 g/mol

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H12F3N5OS/c19-18(20,21)10-4-3-5-11(8-10)22-14(27)9-28-17-24-16-15(25-26-17)12-6-1-2-7-13(12)23-16/h1-8H,9H2,(H,22,27)(H,23,24,26)

InChI Key

PTOOAUVDXYMOSW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 2
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2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 3
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2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

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